molecular formula C3H8N2O2 B14617693 N'-(2-Hydroxyethyl)formohydrazide CAS No. 60098-99-9

N'-(2-Hydroxyethyl)formohydrazide

Cat. No.: B14617693
CAS No.: 60098-99-9
M. Wt: 104.11 g/mol
InChI Key: XBMPZLNHQPUKFE-UHFFFAOYSA-N
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Description

N'-(2-Hydroxyethyl)formohydrazide is a hydrazide derivative characterized by a formohydrazide backbone (-NH-NH-C(=O)-) substituted with a 2-hydroxyethyl group. This compound belongs to the broader class of hydrazides, which are widely studied for their versatility in coordination chemistry, biological activity, and applications in drug design .

Properties

CAS No.

60098-99-9

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

N-(2-hydroxyethylamino)formamide

InChI

InChI=1S/C3H8N2O2/c6-2-1-4-5-3-7/h3-4,6H,1-2H2,(H,5,7)

InChI Key

XBMPZLNHQPUKFE-UHFFFAOYSA-N

Canonical SMILES

C(CO)NNC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-Hydroxyethyl)formohydrazide can be synthesized through the reaction of formohydrazide with ethylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water and is carried out at a temperature range of 50-70°C. The reaction yields N’-(2-Hydroxyethyl)formohydrazide as the primary product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-Hydroxyethyl)formohydrazide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxyethyl)formohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of N’-(2-Hydroxyethyl)formohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides depending on the reagents used.

Scientific Research Applications

N’-(2-Hydroxyethyl)formohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxyethyl)formohydrazide involves its interaction with specific molecular targets. The hydroxyethyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to related formohydrazide derivatives with varying substituents (Table 1). Key structural differences lie in the nature of the substituents attached to the formohydrazide core, which dictate their physicochemical and biological properties.

Compound Substituent Key Features
N'-(2-Hydroxyethyl)formohydrazide 2-Hydroxyethyl Polar hydroxyl group enhances solubility; potential for intramolecular H-bonding
N-(2-Hydroxybenzylidene)formohydrazide (H2Ld) 2-Hydroxybenzylidene Aromatic ring with hydroxyl; forms stable coordination complexes with Sn(IV)
(E)-N-(4-Chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide 4-Chlorophenyl, thiophen-2-yl Halogen substitution improves antibacterial activity; heteroaromatic thiophene enhances π-π interactions
N'-(Butan-2-ylidene)formohydrazide Butan-2-ylidene Aliphatic substituent; used as a side chain in antibiotic synthesis (e.g., Biapenem)
N-(5-Bromo-2-hydroxybenzylidene)formohydrazide (H2Le) 5-Bromo-2-hydroxybenzylidene Bromine increases electron-withdrawing effects; improves antifungal activity

Physicochemical Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 2-hydroxyethyl, 2-hydroxybenzylidene) are more water-soluble than purely aromatic or aliphatic analogs .
  • Thermal Stability : Arylidene derivatives (e.g., H2Ld) decompose at higher temperatures (>200°C) compared to aliphatic analogs like N'-(butan-2-ylidene)formohydrazide (m.p. ~150°C) .
  • Spectroscopic Signatures :
    • IR : N-H stretches at 3200–3410 cm⁻¹; C=O at 1620–1660 cm⁻¹ .
    • NMR : Aromatic protons in arylidene derivatives resonate at δ 6.8–8.2 ppm; hydroxyl protons appear as broad singles at δ 9–12 ppm .

Key Research Findings

Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance bioactivity by increasing electrophilicity and membrane penetration .

Hydrogen Bonding : Intramolecular O-H···N bonds in hydroxylated derivatives stabilize crystal structures, as seen in Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide .

Drug Design : Aliphatic formohydrazides (e.g., N'-(butan-2-ylidene)formohydrazide) serve as key intermediates for β-lactam antibiotics, highlighting scalability and mild synthesis conditions .

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